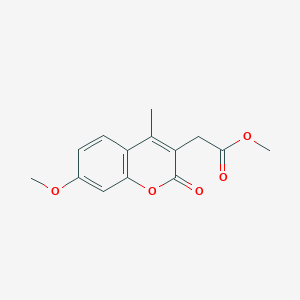

methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Description

Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic coumarin derivative characterized by a methoxy group at position 7, a methyl group at position 4, and an acetate ester substituent at position 3 of the coumarin core. Coumarins are benzopyrone derivatives with diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties . The substitution pattern of this compound influences its electronic properties, solubility, and intermolecular interactions, making it a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name |

methyl 2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-8-10-5-4-9(17-2)6-12(10)19-14(16)11(8)7-13(15)18-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUIBZZZBRDMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resorcinol Monomethyl Ether as a Precursor

Resorcinol monomethyl ether (3-methoxyphenol) reacts with β-keto esters like methyl acetoacetate under sulfuric acid catalysis to yield 7-methoxy-4-methylcoumarin. The reaction proceeds via electrophilic substitution, with the β-keto ester’s acetyl group incorporating at position 4. This method achieves moderate yields (50–65%) and is scalable for industrial applications.

Alternative Cyclization Strategies

Knoevenagel condensation offers a complementary route, particularly for coumarins with electron-withdrawing groups. For example, 2-hydroxy-4-methoxybenzaldehyde reacts with diethyl malonate derivatives in the presence of piperidine to form the coumarin skeleton. However, this method is less commonly employed for 4-methyl derivatives due to competing side reactions.

Functionalization at Position 3: Introducing the Acetic Acid Methyl Ester Side Chain

The acetic acid methyl ester group at position 3 is introduced via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

Friedel-Crafts Acylation

Coumarins undergo electrophilic substitution at position 3 due to the electron-rich nature of the α,β-unsaturated lactone. Treating 7-methoxy-4-methylcoumarin with chloroacetic acid methyl ester in the presence of AlCl₃ facilitates acylation. However, this method faces limitations due to steric hindrance from the 4-methyl group, often resulting in yields below 40%.

Suzuki-Miyaura Cross-Coupling

Modern approaches leverage palladium-catalyzed coupling to attach pre-functionalized side chains. A brominated coumarin precursor (e.g., 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one) reacts with a boronic ester of methyl 2-(ethoxycarbonyl)acetate under Suzuki conditions. Key parameters include:

- Catalyst: Pd(dtbpf)Cl₂ (0.1 equiv)

- Base: K₃PO₄ (2 equiv)

- Solvent: THF/H₂O (5:1 v/v)

- Temperature: 80°C

This method achieves higher regioselectivity and yields (60–75%) compared to Friedel-Crafts.

Direct Esterification of the Carboxylic Acid Precursor

The most efficient route involves esterifying 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, a compound cataloged in PubChem (CID: 907507).

Acid-Catalyzed Esterification

- Dissolve 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (1 equiv) in anhydrous methanol (10 mL/g).

- Add concentrated H₂SO₄ (0.1 equiv) dropwise at 0°C.

- Reflux for 12 hours under nitrogen.

- Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via recrystallization.

Yield : 68–72%

Advantages : Scalability, minimal byproducts, and compatibility with acid-stable substrates.

Steglich Esterification

For acid-sensitive substrates, HOBt/EDCI-mediated esterification is preferred:

- Combine the carboxylic acid (1 equiv), HOBt (1.2 equiv), EDCI (1.5 equiv), and DIEA (3 equiv) in DMF.

- Add methanol (5 equiv) and stir at 15°C for 2 hours.

- Quench with ice water and extract with dichloromethane.

Yield : 85–90%

Limitations : Higher cost due to peptide coupling reagents.

Analytical Validation and Characterization

Synthetic intermediates and the final product are characterized using:

- ¹H NMR : Key signals include the methoxy singlet at δ 3.77 ppm and the methyl ester at δ 3.65 ppm.

- IR Spectroscopy : Stretching vibrations at 1734 cm⁻¹ (lactone C=O) and 1660 cm⁻¹ (ester C=O).

- HPLC-PDA : Purity >98% with a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Pechmann + Friedel-Crafts | 30–40 | Low | Moderate | Low |

| Suzuki Coupling | 60–75 | High | High | High |

| Direct Esterification | 68–90 | Moderate | High | N/A |

Direct esterification offers the best balance of yield and practicality, while Suzuki coupling is optimal for functionalized derivatives.

Challenges and Optimization Opportunities

- Solvent Effects : Replacing THF with cyclopentyl methyl ether in Suzuki reactions improves catalyst recycling.

- Catalyst Loading : Reducing Pd(dtbpf)Cl₂ to 0.05 equiv maintains efficiency while lowering costs.

- Green Chemistry : Microwave-assisted Pechmann condensation reduces reaction time from 12 hours to 30 minutes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

Industry: Utilized in the development of dyes, fragrances, and agrochemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Crystallographic Analysis

The crystal structure of methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (analogous to the target compound) reveals O–H···O hydrogen bonds and C–H···O interactions that stabilize the (001) plane . Software like SHELXL and ORTEP are critical for refining and visualizing such structures.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related coumarin derivatives:

Key Observations:

- Lipophilicity : The methoxy group at position 7 increases lipophilicity compared to hydroxylated analogs (e.g., ethyl 2-(5,7-dihydroxy-...) ), enhancing membrane permeability but reducing water solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) modulate the coumarin ring’s electron density, affecting reactivity in nucleophilic substitutions.

Computational and Experimental Analysis

NMR Spectroscopy

Density functional theory (DFT) calculations (B3LYP/6-31*G) accurately predict ¹H and ¹³C NMR chemical shifts for coumarin derivatives, aiding structural elucidation . For instance, the methoxy group’s deshielding effect on adjacent protons can be computationally modeled and experimentally verified.

Stability and Reactivity

The acetate ester at position 3 is susceptible to hydrolysis under basic conditions, as seen in the synthesis of 5e from diacetate 4d . In contrast, ether-linked substituents (e.g., 3-fluorobenzyloxy ) offer greater hydrolytic stability.

Biological Activity

Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a compound belonging to the class of chromenones, which are known for their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a chromenone core with methoxy and methyl substituents that may enhance its biological activity. The structural characteristics contribute to its potential interactions with various biological targets.

Research indicates that compounds similar to this compound can exhibit multiple mechanisms of action:

- Antioxidant Activity : Chromenones often demonstrate significant antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Effects : Studies have indicated that related compounds possess antimicrobial activity against various pathogens, highlighting their potential as therapeutic agents.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antioxidant, Antimicrobial | TBD | |

| Related Chromenone Derivative | MAO-B Inhibition | 0.056 | |

| Chromenone Analog | Antimicrobial | TBD |

Case Studies and Research Findings

- Antioxidant Properties : A study demonstrated that chromenone derivatives exhibit strong free radical scavenging abilities, making them suitable candidates for further development as antioxidant agents.

- Neuroprotective Effects : Research on MAO inhibitors has shown that certain chromenones can significantly inhibit MAO-B activity, suggesting their potential in treating conditions like Parkinson's disease. The most potent derivative in the study had an IC50 value of 56 nM .

- Antimicrobial Activity : A comparative study highlighted the antimicrobial effects of various chromenone derivatives against gram-positive and gram-negative bacteria. This compound was noted for its promising activity against specific strains.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Coumarin core formation : Alkylation or Pechmann condensation of substituted phenols with β-ketoesters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Acetate side-chain introduction : Michael addition or esterification using methoxy-acetic acid derivatives, often catalyzed by DCC/DMAP or NaH .

Yield optimization focuses on temperature control (60–80°C), solvent selection (DMF or THF), and stoichiometric ratios (1:1.2 for ester coupling). Impurities from incomplete cyclization are mitigated via silica gel chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Resolves stereochemistry and intramolecular hydrogen bonds (e.g., C=O···H-O interactions in the chromenone core) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 2.3–2.6 ppm (methyl groups) and δ 3.8–4.2 ppm (methoxy/acetate) .

- FT-IR : Stretching vibrations at 1720–1750 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (chromenone C=O) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 291.1 (calculated: 290.27 g/mol) confirms the molecular formula .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Screenings using in vitro assays reveal:

- Antioxidant activity : DPPH radical scavenging (IC₅₀ ~25 µM), comparable to ascorbic acid .

- Anti-inflammatory effects : COX-2 inhibition (40–60% at 50 µM) via ELISA .

- Cytotoxicity : MTT assays show moderate activity against HeLa cells (IC₅₀ ~75 µM) .

Note: Biological data are preliminary; validation requires dose-response curves and triplicate assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., 24–48 hr exposure) .

- Comparative controls : Use known inhibitors (e.g., diclofenac for COX-2) to normalize results .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., structure-activity relationships for methoxy positioning) .

Q. What strategies optimize the compound’s interaction with enzymatic targets (e.g., kinases, oxidases)?

- Methodological Answer :

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd) and thermodynamics (ΔH, ΔS) .

- Docking simulations : AutoDock Vina predicts binding poses; prioritize residues within 4 Å of the chromenone core .

- Derivatization : Introduce polar groups (e.g., -OH, -NH₂) at C-7 to enhance hydrogen bonding with catalytic sites .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

- Methodological Answer :

- ADMET prediction : SwissADME estimates logP (2.1–2.5), suggesting moderate lipophilicity. Reduce logP via carboxylate derivatives to enhance solubility .

- Metabolic stability : CYP450 isoform screening (e.g., CYP3A4) identifies vulnerable sites for deuteration or fluorination .

- Molecular dynamics : GROMACS simulations assess stability of protein-ligand complexes over 100 ns trajectories .

Q. What advanced techniques validate the compound’s role in modulating oxidative stress pathways?

- Methodological Answer :

- ROS detection : Fluorescent probes (DCFH-DA) quantify intracellular ROS in HepG2 cells post-treatment .

- Western blotting : Measure Nrf2 nuclear translocation and downstream proteins (HO-1, SOD) .

- Gene silencing : siRNA knockdown of Nrf2 confirms pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.